molecular formula C22H27N3O5S B10805626 2-[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethoxy]benzamide

2-[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethoxy]benzamide

Cat. No.: B10805626
M. Wt: 445.5 g/mol
InChI Key: XRYOVIKJFFTGGF-UHFFFAOYSA-N
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Description

2-[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethoxy]benzamide is a useful research compound. Its molecular formula is C22H27N3O5S and its molecular weight is 445.5 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethoxy]benzamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

  • Step 1 : Activate the carboxylic acid group in the benzamide precursor using oxalyl chloride and a catalytic amount of DMF to form the acyl chloride intermediate .
  • Step 2 : Couple the intermediate with the amine-containing fragment (e.g., 3-(azepan-1-ylsulfonyl)-4-methylaniline) under anhydrous conditions.
  • Step 3 : Purify via column chromatography and recrystallize using solvents like methanol or acetone, as demonstrated in analogous benzamide syntheses (e.g., 85% yield for 2-(2-(4-methoxyphenyl)-2-oxoethoxy)benzamide) .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Methodological Answer : Use a combination of:

  • Infrared Spectroscopy (IR) : Identify carbonyl stretches (amide C=O at ~1670 cm⁻¹, ketone C=O at ~1700 cm⁻¹) and sulfonyl S=O vibrations (~1320 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 300 [M]+ for structurally related benzamides) .
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) strategies can optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent Modification : Systematically vary the azepane sulfonyl group (e.g., replace azepane with piperidine) and the 4-methylanilino moiety (e.g., introduce electron-withdrawing groups like nitro or halogens) to assess impacts on potency. Evidence from similar platelet aggregation inhibitors shows substituents at the sulfonamide and benzamide positions critically modulate activity .
  • Bioisosteric Replacement : Replace the oxyethoxy linker with thioether or methylene groups to evaluate metabolic stability, as seen in thiazolylmethylthio-benzamide derivatives .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

  • Methodological Answer :

  • Assay Standardization : Compare assay conditions (e.g., platelet-rich plasma vs. purified enzyme assays for aggregation studies) .
  • Control Compounds : Include reference inhibitors (e.g., temano-grel, a known platelet aggregation inhibitor with structural similarities) to calibrate activity .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., substituent electronegativity vs. steric effects) contributing to potency discrepancies .

Q. What in silico approaches predict the compound’s target interactions and mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Screen against targets like histone deacetylases (HDACs) or EthR transcriptional repressors using AutoDock Vina, as demonstrated for benzamide-based HDAC inhibitors .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories to assess interactions with sulfonamide-binding pockets (e.g., hydrophobic interactions with azepane and hydrogen bonds with amide groups) .

Properties

Molecular Formula

C22H27N3O5S

Molecular Weight

445.5 g/mol

IUPAC Name

2-[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethoxy]benzamide

InChI

InChI=1S/C22H27N3O5S/c1-16-10-11-17(14-20(16)31(28,29)25-12-6-2-3-7-13-25)24-21(26)15-30-19-9-5-4-8-18(19)22(23)27/h4-5,8-11,14H,2-3,6-7,12-13,15H2,1H3,(H2,23,27)(H,24,26)

InChI Key

XRYOVIKJFFTGGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C(=O)N)S(=O)(=O)N3CCCCCC3

Origin of Product

United States

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